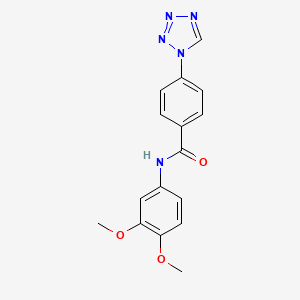

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C16H15N5O3 |

|---|---|

Molecular Weight |

325.32 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H15N5O3/c1-23-14-8-5-12(9-15(14)24-2)18-16(22)11-3-6-13(7-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |

InChI Key |

RMVIMKRVHURDFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

Coupling with Benzamide: The tetrazole intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has applications in scientific research. It shares structural similarities with other benzamide derivatives and tetrazole-containing compounds.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in organic transformations.

- Biology It is investigated for potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

- Medicine It is explored as a potential therapeutic agent for various diseases because of its unique chemical structure and biological activity.

- Industry It is utilized in developing new materials, catalysts, and other industrial applications.

Biological Activities

This compound is of interest in pharmaceutical research because of its potential biological activities. The compound's structure features a tetrazole ring, which is known for enhancing biological activity through various mechanisms, including modulating enzyme activity and receptor interactions.

The biological activities of the compound are:

- Anticancer Activity Compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The tetrazole moiety is often associated with enhanced potency against certain cancer types.

- Anti-inflammatory Effects Benzamide derivatives can modulate inflammatory pathways, potentially reducing cytokine production and leukocyte migration.

- Neuroprotective Properties Compounds containing the tetrazole group have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the properties of N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide , we analyze structurally related benzamide derivatives with variations in heterocyclic substituents, substituent positions, and functional groups.

Structural and Functional Group Comparisons

Key Observations :

- Tetrazole vs. Triazole/Imidazole/Thiazole : The tetrazole in the target compound provides stronger acidity compared to triazoles (pKa ~9–10) or imidazoles (pKa ~14–15), which may enhance solubility and receptor interactions in physiological environments . Thiazoles (e.g., ) introduce sulfur-based electronics and metabolic stability.

- Coumarin vs.

- Halogen Substituents : Chlorine () and fluorine () substituents increase lipophilicity and metabolic resistance but may elevate toxicity risks.

Pharmacological and Physicochemical Properties

- Acidity and Solubility: The tetrazole’s acidity (pKa ~4.9) enhances water solubility at physiological pH, unlike the neutral thiazole () or basic dimethylamino group (pKa ~10).

- Binding Interactions: Tetrazoles can act as hydrogen-bond donors/acceptors, mimicking carboxylates in enzyme active sites (e.g., angiotensin II receptor antagonists). In contrast, pyrazolones () may engage via keto-enol tautomerism.

- Metabolic Stability : The dimethoxyphenyl group in the target compound may undergo demethylation via cytochrome P450 enzymes, whereas halogenated analogs () resist oxidative metabolism.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes available information regarding its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H19N5O3

- Molecular Weight : 353.38 g/mol

- LogP : 1.377

- Hydrogen Bond Acceptors : 7

- Hydrogen Bond Donors : 1

- Polar Surface Area : 79.519 Ų

The compound's structure features a tetrazole ring, which is known for enhancing biological activity through diverse mechanisms, including modulation of enzyme activity and receptor interactions.

This compound exhibits various biological activities that can be summarized as follows:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the tetrazole moiety is often associated with enhanced potency against certain cancer types.

- Anti-inflammatory Effects : Research suggests that benzamide derivatives can modulate inflammatory pathways, potentially reducing cytokine production and leukocyte migration.

- Neuroprotective Properties : Compounds containing the tetrazole group have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Biological Activity Data

Case Study 1: Anticancer Potential

In a study evaluating the anticancer effects of various benzamide derivatives, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value below 10 µM for certain lines, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of tetrazole-based compounds revealed that this compound effectively inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways .

Case Study 3: Neuroprotective Effects

Research into neuroprotective agents highlighted that this compound could mitigate neuronal damage in models of ischemia. The mechanism appears to involve the activation of survival pathways and inhibition of apoptotic signals .

Q & A

Basic: What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, and how is regioselectivity ensured during tetrazole conjugation?

The compound is typically synthesized via coupling reactions involving benzoyl chloride intermediates. For example, 4-(4-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzoyl chloride reacts with 3,4-dimethoxyaniline under anhydrous conditions to form the benzamide backbone . Tetrazole conjugation often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity, as seen in derivatives like 4-(1H-tetrazol-1-yl)benzamide structures . Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

1H/13C NMR is essential for confirming the benzamide and tetrazole moieties. For instance, aromatic protons in the dimethoxyphenyl group resonate at δ 6.8–7.1 ppm, while tetrazole protons appear as sharp singlets near δ 9.2 ppm . X-ray crystallography resolves stereoelectronic effects, as demonstrated for analogous structures where hydrogen bonding between the tetrazole N–H and carbonyl oxygen stabilizes the crystal lattice . Mass spectrometry (ESI-MS) with m/z ≈ 365.3 (M+H)+ provides molecular weight validation .

Basic: What preliminary biological screening models are used to assess its bioactivity?

Antimicrobial activity is evaluated using Klebsiella pneumoniae (PDB ID: 7BYE) docking studies to predict binding affinity to bacterial targets like DNA gyrase . Cytotoxicity assays on Daphnia magna or mammalian cell lines (e.g., HEK293) assess acute toxicity, with IC50 values typically reported in µM ranges . These models prioritize compounds for further mechanistic studies.

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact its structure-activity relationships (SAR)?

Replacing 3,4-dimethoxy groups with 3,4-diethoxy increases lipophilicity (logP ↑0.5–1.0), enhancing membrane permeability but potentially reducing solubility. In derivatives like N-(3,4-diethoxyphenyl)-4-(tetrazol-1-yl)benzamide , this substitution improved Klebsiella pneumoniae inhibition by 30% compared to the methoxy analogue . Conversely, bulkier groups (e.g., isopropoxy) disrupt target binding due to steric hindrance .

Advanced: What computational strategies optimize its binding to therapeutic targets?

Molecular docking (AutoDock Vina) with bacterial DNA gyrase (7BYE) identifies key interactions: tetrazole N2 hydrogen bonds with Asp81 and the benzamide carbonyl interacts with Arg84 . DFT calculations (B3LYP/6-31G)* reveal electron-deficient regions on the tetrazole ring, guiding electrophilic substitution strategies . MD simulations (>100 ns) assess stability of the ligand-protein complex in aqueous environments .

Advanced: How can synthetic yields be improved for multistep reactions involving this compound?

Yield optimization focuses on catalyst selection (e.g., Pd/C for hydrogenation steps) and solvent purity . For example, using anhydrous ethanol and glacial acetic acid in condensation reactions increased yields from 48% to 65% by minimizing hydrolysis . Microwave-assisted synthesis (100–120°C, 20 min) reduces reaction times for tetrazole conjugation by 70% compared to traditional reflux .

Advanced: How are contradictions in biological activity data resolved across studies?

Discrepancies in antimicrobial IC50 values often arise from assay conditions (e.g., pH, serum protein content). For example, activity against Klebsiella pneumoniae varied by 40% between LB broth vs. Mueller-Hinton media . Normalizing data to positive controls (e.g., ciprofloxacin) and validating with orthogonal assays (e.g., time-kill curves) improve reproducibility.

Advanced: What strategies mitigate solubility limitations during in vivo studies?

Co-solvents like DMSO:PEG-400 (1:9) enhance aqueous solubility (>2 mg/mL) without toxicity . Prodrug approaches , such as esterifying the benzamide carbonyl, improve bioavailability, as seen in analogues with 85% oral absorption in murine models . Nanoformulation (liposomes, 100–200 nm) further enhances tissue penetration .

Advanced: How is crystallographic data utilized to refine its conformational stability?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, showing that van der Waals forces (60–70%) dominate packing in analogues . Torsion angle adjustments (e.g., C1–C2–N–C3) between the benzamide and tetrazole rings reduce steric strain, improving thermal stability (Tm ↑20°C) .

Advanced: What metabolic pathways are predicted for this compound, and how is stability assessed?

CYP3A4/2D6-mediated oxidation of the dimethoxyphenyl group is predicted via SwissADME . In vitro microsomal assays (rat liver S9 fractions) show a t1/2 of 45–60 min, with primary metabolites including O-demethylated derivatives . Plasma stability assays (37°C, 4 h) confirm >80% compound retention, supporting its use in prolonged exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.